
5-Bromo-2-fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 2,5-dibromopyridine reacts with sodium iodide in the presence of a suitable solvent like acetonitrile.
Lithiation and Iodination: Another method involves the lithiation of 5-bromo-2-fluoropyridine followed by iodination.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, particularly nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is also a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Mechanism of Action
Target of Action
Fluorinated pyridines, a category that includes this compound, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a wide range of biochemical pathways .
Scientific Research Applications
5-Bromo-2-fluoro-3-iodopyridine is utilized in various fields of scientific research:
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Lacks the iodine atom, making it less versatile in certain reactions.
5-Bromo-2-iodopyridine: Lacks the fluorine atom, affecting its reactivity and selectivity in certain synthetic applications.
2-Bromo-5-fluoropyridine: The positions of the bromine and fluorine atoms are reversed, leading to different reactivity patterns.
Uniqueness: 5-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms provides a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo selective substitution and cross-coupling reactions sets it apart from other halogenated pyridines.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDATZWZGDTYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
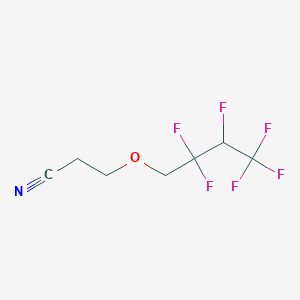
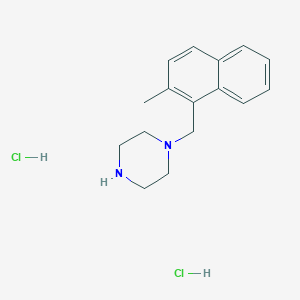
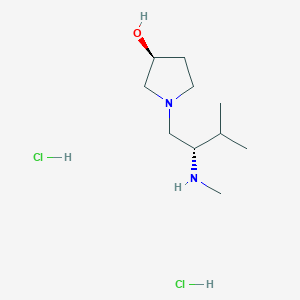
![Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate](/img/structure/B6343442.png)

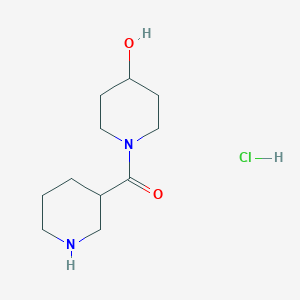


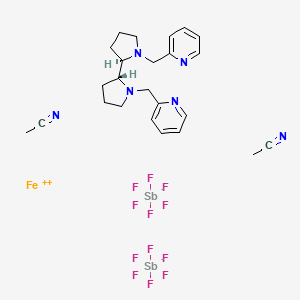
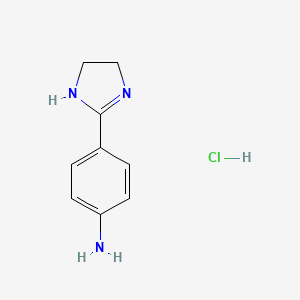
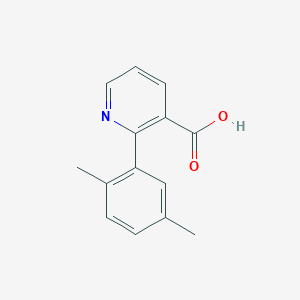
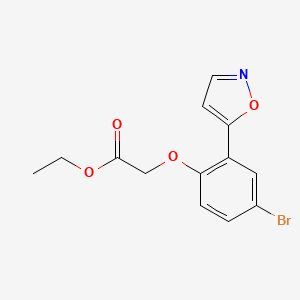

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
